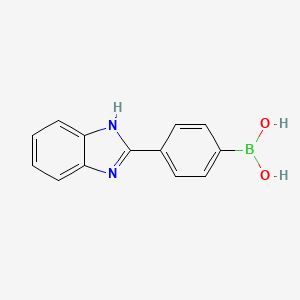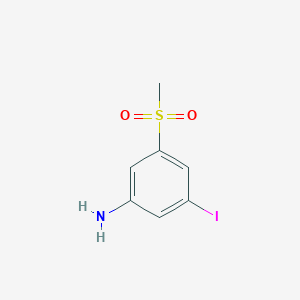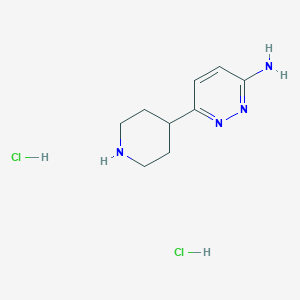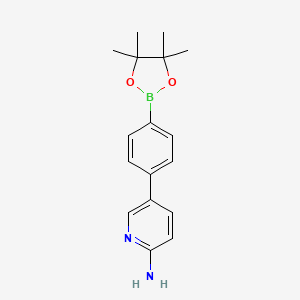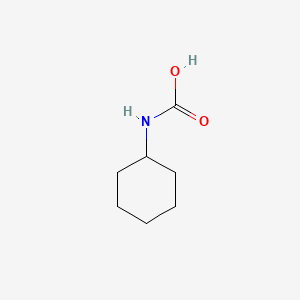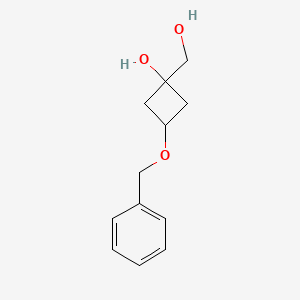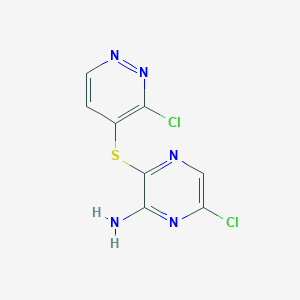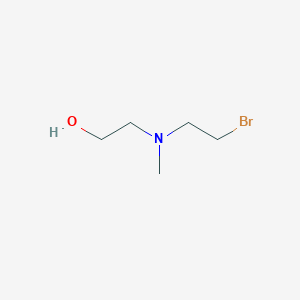
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is an organic compound with the molecular formula C5H12BrNO. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound features both amine and alcohol functional groups, making it reactive and useful in multiple chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol typically involves the reaction of 2-bromoethanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Reaction of 2-bromoethanol with methylamine:
Reagents: 2-bromoethanol, methylamine
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
:Equation: BrCH2CH2OH+CH3NH2→HOCH2CH2N(CH3)CH2Br
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines, ethers, or nitriles.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Applications De Recherche Scientifique
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The amine and alcohol groups enable the compound to form hydrogen bonds and interact with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Similar in structure but with additional ethoxy groups, making it more hydrophilic.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group, increasing its basicity and reactivity.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is unique due to its combination of bromine, amine, and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C5H12BrNO |
|---|---|
Poids moléculaire |
182.06 g/mol |
Nom IUPAC |
2-[2-bromoethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C5H12BrNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 |
Clé InChI |
IOSQHIJFEKTYAI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
